molecular formula C14H24O6 B610242 Propargyl-PEG4-(CH2)3-methyl ester CAS No. 1872433-63-0

Propargyl-PEG4-(CH2)3-methyl ester

Cat. No. B610242
CAS RN: 1872433-63-0
M. Wt: 288.34
InChI Key: BUMKSEWUFKMRQT-UHFFFAOYSA-N
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Description

Propargyl-PEG4-(CH2)3-Methyl ester is a PEG derivative containing a propargyl group and a methyl ester . The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage . The hydrophilic PEG spacer increases solubility in aqueous media .


Synthesis Analysis

The propargyl group is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration . The last decade has witnessed remarkable progress in both the synthesis of propargylation agents and their application in the synthesis and functionalization of more elaborate/complex building blocks and intermediates .


Molecular Structure Analysis

The molecular formula of Propargyl-PEG4-(CH2)3-Methyl ester is C14H24O6 . It has a molecular weight of 288.3 g/mol . The functional groups present in this compound are Propargyl and Methyl ester .


Chemical Reactions Analysis

The propargyl group in Propargyl-PEG4-(CH2)3-Methyl ester can be reacted with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage .


Physical And Chemical Properties Analysis

Propargyl-PEG4-(CH2)3-Methyl ester is a hydrophilic compound due to the presence of a PEG spacer, which increases its solubility in aqueous media .

Scientific Research Applications

Drug Delivery Systems

Propargyl-PEG4-(CH2)3-methyl ester is a PEG derivative containing a propargyl group and a methyl ester . The hydrophilic PEG spacer increases solubility in aqueous media , making it an ideal candidate for drug delivery systems where solubility and bioavailability of the drug are crucial.

Click Chemistry

The propargyl group in Propargyl-PEG4-(CH2)3-methyl ester can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry . This reaction yields a stable triazole linkage , which is a valuable tool in bioconjugation, material science, and drug discovery.

Synthetic Intermediates and Building Blocks

Propargyl derivatives, including Propargyl-PEG4-(CH2)3-methyl ester, have been used as synthetic intermediates and building blocks . They open up new synthetic pathways for further elaboration, expanding the scope of propargylation .

Catalytic Systems

Propargyl derivatives have been used in various catalytic systems . The introduction of the propargyl group into small-molecule building blocks can increase the enantioselectivity of the product .

Homopropargylic Reagents

Propargyl-PEG4-(CH2)3-methyl ester can serve as a homopropargylic reagent . In this context, it can be used in the synthesis of 1,2,4-trisubstituted homopropargylic alcohols .

Bioconjugation

The propargyl group in Propargyl-PEG4-(CH2)3-methyl ester can react with azide-bearing biomolecules via copper-catalyzed azide-alkyne Click Chemistry . This makes it a valuable tool in bioconjugation, where it can be used to attach various functional groups to biomolecules for study or modification .

Future Directions

Propargyl-PEG4-(CH2)3-Methyl ester is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . It is a click chemistry reagent, indicating its potential use in various bioconjugation applications . Future research may focus on exploring its potential applications in drug delivery and bioconjugation techniques.

properties

IUPAC Name

methyl 4-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24O6/c1-3-6-17-8-10-19-12-13-20-11-9-18-7-4-5-14(15)16-2/h1H,4-13H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUMKSEWUFKMRQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCOCCOCCOCCOCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propargyl-PEG4-(CH2)3-methyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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